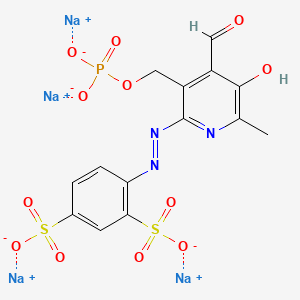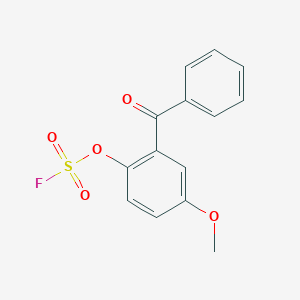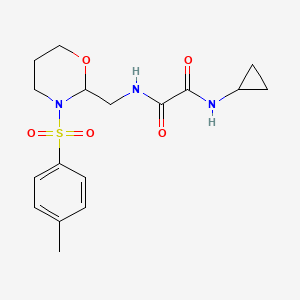![molecular formula C19H17N3O4 B2832582 5-(2-Hydroxy-5-methylphenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,11,13-pentaen-7-one CAS No. 950265-81-3](/img/structure/B2832582.png)
5-(2-Hydroxy-5-methylphenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,11,13-pentaen-7-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“6-(hydroxymethyl)-2-(2-hydroxy-5-methylphenyl)-9-methyl-3,5-dihydro-4H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-one” is a complex organic compound that belongs to the class of pyrano[2,3-d]pyrimidin derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “6-(hydroxymethyl)-2-(2-hydroxy-5-methylphenyl)-9-methyl-3,5-dihydro-4H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-one” typically involves multi-step organic reactions. The starting materials often include substituted pyrimidines and phenols. The key steps may involve:
Condensation Reactions: Combining pyrimidine derivatives with phenolic compounds under acidic or basic conditions.
Cyclization: Formation of the pyrano ring through intramolecular cyclization.
Functional Group Modifications: Introduction of hydroxymethyl and methyl groups through selective reactions.
Industrial Production Methods
Industrial production of such compounds may involve optimization of reaction conditions to achieve high yields and purity. This can include:
Catalysis: Using catalysts to enhance reaction rates.
Solvent Selection: Choosing appropriate solvents to improve solubility and reaction efficiency.
Purification: Employing techniques like crystallization, chromatography, and distillation for purification.
化学反应分析
Types of Reactions
“6-(hydroxymethyl)-2-(2-hydroxy-5-methylphenyl)-9-methyl-3,5-dihydro-4H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-one” can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxymethyl groups to aldehydes or carboxylic acids.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications.
Biology
In biological research, derivatives of pyrano[2,3-d]pyrimidin have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.
Medicine
In medicinal chemistry, this compound may be explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry
In the industrial sector, such compounds can be used in the development of new materials, dyes, and agrochemicals.
作用机制
The mechanism of action of “6-(hydroxymethyl)-2-(2-hydroxy-5-methylphenyl)-9-methyl-3,5-dihydro-4H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-one” involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
相似化合物的比较
Similar Compounds
Similar compounds include other pyrano[2,3-d]pyrimidin derivatives with varying substituents. Examples are:
- 6-(hydroxymethyl)-2-(2-hydroxyphenyl)-9-methyl-3,5-dihydro-4H-pyrano[2,3-d]pyrimidin-4-one
- 6-(hydroxymethyl)-2-(2-hydroxy-4-methylphenyl)-9-methyl-3,5-dihydro-4H-pyrano[2,3-d]pyrimidin-4-one
Uniqueness
The uniqueness of “6-(hydroxymethyl)-2-(2-hydroxy-5-methylphenyl)-9-methyl-3,5-dihydro-4H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-one” lies in its specific substituents, which can influence its biological activity and chemical reactivity.
属性
IUPAC Name |
11-(hydroxymethyl)-5-(2-hydroxy-5-methylphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,11,13-pentaen-7-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-9-3-4-15(24)13(5-9)17-21-18(25)14-6-12-11(8-23)7-20-10(2)16(12)26-19(14)22-17/h3-5,7,23-24H,6,8H2,1-2H3,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIXNJXUYYYZCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=NC3=C(CC4=C(O3)C(=NC=C4CO)C)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-methoxy-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride](/img/new.no-structure.jpg)
![2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B2832500.png)
![(2,4-difluorophenyl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2832502.png)
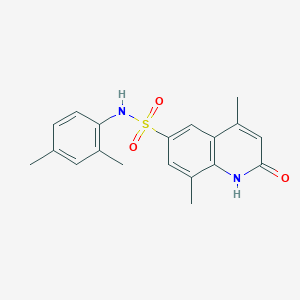
![2-cyano-N-(3-{[(furan-2-yl)methyl]sulfamoyl}phenyl)-3-phenylprop-2-enamide](/img/structure/B2832505.png)
![5-(4-fluorobenzyl)-2-(furan-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B2832506.png)
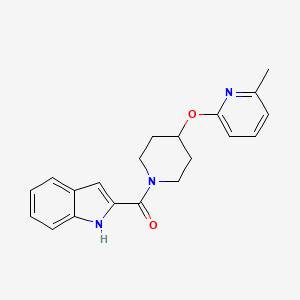
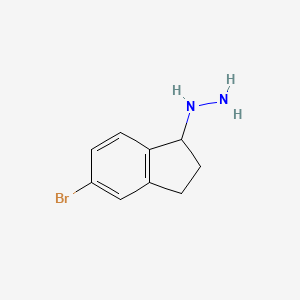
![2-(4-fluorophenyl)-5-[(3-methylphenyl)methyl]-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2832516.png)
![5-bromo-2-chloro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzamide](/img/structure/B2832518.png)
